![molecular formula C16H21NO3 B5656338 N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5656338.png)
N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- A practical method for synthesizing compounds related to N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide, specifically CCR5 antagonists, involves esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction (Ikemoto et al., 2005).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as a novel pyrazole derivative, has been characterized using techniques like FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies (Kumara et al., 2018).
Chemical Reactions and Properties
- Compounds like N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement, exhibit interesting chemical properties (Liu et al., 2014).
Physical Properties Analysis
- The physical properties of related compounds like 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been studied in the context of their reactions with benzylthiol or thiophenols (Bol’but et al., 2014).
Chemical Properties Analysis
- The chemical properties of similar compounds, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, have been explored through methods like multicomponent reactions, indicating a broad spectrum of biological activities (Shaabani et al., 2009).
Propiedades
IUPAC Name |
N-(oxan-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-14-6-8-19-9-7-14)13-5-10-20-15-4-2-1-3-12(15)11-13/h1-4,13-14H,5-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUMXQZMGILXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.